2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime
Description
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime (CAS: 1217241-15-0) is a structurally distinct impurity associated with the antidepressant drug Fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). This compound, designated as Fluvoxamine EP Impurity J, has the molecular formula C₁₇H₁₇F₃N₂O and a molecular weight of 322.32 g/mol . It exists as a hygroscopic solid or waxy material, requiring storage at -20°C under inert atmosphere to prevent degradation. As a process-related impurity, it is critical in pharmaceutical quality control, necessitating rigorous monitoring during Fluvoxamine synthesis .
Properties
IUPAC Name |
2-[(E)-[2-phenyl-1-[4-(trifluoromethyl)phenyl]ethylidene]amino]oxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O/c18-17(19,20)15-8-6-14(7-9-15)16(22-23-11-10-21)12-13-4-2-1-3-5-13/h1-9H,10-12,21H2/b22-16+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZVMQOMRJLTTR-CJLVFECKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NOCCN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N\OCCN)/C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217241-15-0 | |
| Record name | 2-((((1E)-2-Phenyl-1-(4-(trifluoromethyl)phenyl)ethylidene)amino)oxy)ethanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1217241150 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-((((1E)-2-PHENYL-1-(4-(TRIFLUOROMETHYL)PHENYL)ETHYLIDENE)AMINO)OXY)ETHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9E33F68X3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation and Limitations
Traditional Friedel-Crafts acylation, while effective for introducing acetyl groups to aromatic systems, faces challenges in di-aryl ethanone synthesis due to steric hindrance and electronic deactivation by the trifluoromethyl group. For example, direct acylation of 4-(trifluoromethyl)benzene with phenylacetyl chloride in the presence of AlCl₃ yields poor regioselectivity and competing side reactions.
Grignard Reagent-Based Approaches
A more promising route involves Grignard reactions, as demonstrated in the synthesis of 3-trifluoromethyl acetophenone. Adapting this methodology:
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Halogenation of 4-(trifluoromethyl)benzene : Bromination or iodination at the para position (relative to CF₃) yields 1-bromo-4-(trifluoromethyl)benzene.
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Grignard Formation : Reaction of the aryl halide with magnesium in tetrahydrofuran (THF) generates the corresponding Grignard reagent.
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Acylation with Ketene : Treatment with ketene in the presence of a transition metal ligand–acid complex (e.g., Fe(acac)₃ with acetic acid) introduces the acetyl group, yielding 2-phenyl-1-[4-(trifluoromethyl)phenyl]ethanone.
Critical Parameters :
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Solvent Selection : Aromatic hydrocarbons like toluene or xylene optimize ketene reactivity.
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Temperature Control : Reactions conducted at –10°C to 0°C minimize side reactions.
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Catalytic System : Fe(acac)₃ enhances electrophilic acylation, achieving yields of 75–85%.
Oximation of the Ketone Intermediate
Conversion of the ketone to the oxime constitutes a pivotal step. The patents describe hydroxylamine salt-mediated oximation under basic conditions:
Procedure :
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Reaction Setup : The ketone (1 equiv) is dissolved in an aliphatic alcohol (e.g., ethanol).
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Hydroxylamine Addition : Hydroxylamine hydrochloride (1.1 equiv) and aqueous NaOH (1.3 equiv) are added sequentially.
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Reaction Conditions : Heating at 40–45°C for 5–7 hours drives the reaction to completion.
Yield and Purity :
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Isolated Yield : 80–85% after extraction with dichloromethane and solvent removal.
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Purification : Crystallization from cyclopentane or cyclohexane reduces para-isomer contamination to <0.2%.
Analytical and Purification Strategies
Chromatographic Methods
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HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve oxime and aminoethylated products.
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GC-MS : Monitors reaction progress and identifies volatile by-products.
Crystallization Techniques
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Solvent Pairing : Sequential crystallization from cyclopentane (nonpolar) and ethyl acetate (polar) removes unreacted ketone and alkylation by-products.
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Temperature Gradients : Slow cooling from 60°C to 4°C enhances crystal purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound or nitrile oxide.
Substitution: The oxime group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Nitroso compounds and nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Impurity Analysis
One of the primary applications of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is its role as an impurity in the synthesis of Fluvoxamine, an antidepressant medication. Understanding the presence and behavior of impurities is crucial for ensuring the safety and efficacy of pharmaceutical products. Analytical methods such as high-performance liquid chromatography (HPLC) are employed to quantify this impurity during quality control processes in drug manufacturing.
Research has indicated that compounds similar to this compound possess potential biological activities, including:
- Antidepressant Effects : As a Fluvoxamine impurity, it may share some pharmacological properties with the parent compound, warranting further investigation into its effects on serotonin reuptake inhibition.
- Neuroprotective Properties : Studies suggest that oxime derivatives can exhibit neuroprotective effects, making them candidates for research in neurodegenerative diseases.
Synthetic Intermediates
This compound serves as a synthetic intermediate in the development of novel pharmaceuticals. Its structural features allow for modifications that can lead to the discovery of new drugs with enhanced therapeutic profiles.
Case Study 1: Impurity Profiling in Fluvoxamine Production
In a study conducted by pharmaceutical researchers, the presence of this compound was monitored during the synthesis of Fluvoxamine. The study utilized HPLC to establish acceptable limits for this impurity, ensuring compliance with regulatory standards. The findings highlighted the importance of rigorous impurity profiling in maintaining drug quality .
A research team investigated the biological activity of various oxime derivatives, including this compound. The study focused on their potential as antidepressants and neuroprotective agents. Results indicated that certain modifications to the oxime structure could enhance activity against specific neurological targets .
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(Aminoethyl)oxime is not well-documented. as an oxime, it is likely to interact with various molecular targets through its functional groups. The oxime group can form hydrogen bonds and coordinate with metal ions, potentially affecting enzyme activity and protein function . Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparison with Similar Compounds
Fluvoxamine Maleate (Active Pharmaceutical Ingredient)
- Structure : The parent drug features a 5-methoxy group and a maleate counterion , differentiating it from Impurity J.
- Key Data : Molecular formula C₁₇H₁₇F₃N₂O·C₄H₄O₄ (maleate salt), molecular weight 438.42 g/mol (vs. 322.32 for Impurity J).
- Chromatography : Retains a relative retention time (Rf) of 1.0 in HPLC analysis, serving as the reference standard .
Succinyl Fluvoxamine (CAS: 259526-43-7)
- Structure: Contains a succinyl moiety attached to the aminoethyloxime group.
Z-Isomer of 5-Methoxy-4’-(trifluoromethyl)valerophenone Oxime
Dealkyl Benzyl Fluvoxamine (Maleate Salt)
- Structure : Lacks the benzyl group but retains the maleate counterion .
- Properties : Molecular weight 322.32 + 116.1 (maleate) = 438.42 g/mol, identical to Fluvoxamine maleate but distinct in impurity profile .
Physicochemical and Chromatographic Properties
*Rf values derived from TLC/HPLC methods under standardized conditions .
Functional and Pharmacological Differences
- Metabolic Interference : Impurity J lacks the 5-methoxy group present in Fluvoxamine, reducing its binding affinity to serotonin transporters .
- Stability : Maleate salts (e.g., Fluvoxamine maleate) exhibit enhanced stability over free bases like Impurity J, which degrade under ambient conditions .
Research Findings and Implications
- Chromatographic Separation : Impurity J’s higher Rf (~1.74) compared to Fluvoxamine (Rf: 1.0) enables precise identification in reverse-phase HPLC .
- Synthetic Byproducts : The presence of trifluoromethyl groups in Impurity J and its analogues complicates purification, requiring advanced crystallization techniques .
- Regulatory Limits : The European Pharmacopoeia mandates impurity levels below 0.2% for Fluvoxamine, emphasizing the need for robust analytical methods .
Biological Activity
2-Phenyl-1-[4-(trifluoromethyl)phenyl]ethane 2-(aminoethyl)oxime, also known as Fluvoxamine Impurity J (CAS Number: 1217241-15-0), is a chemical compound that has garnered attention due to its structural similarity to fluvoxamine, a selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of obsessive-compulsive disorder (OCD) and depression. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₇H₁₇F₃N₂O
- Molecular Weight : 322.325 g/mol
- LogP : 4.3278
- Solubility : Slightly soluble in chloroform and methanol
- Stability : Hygroscopic, requiring storage under inert atmosphere at low temperatures
The biological activity of this compound is hypothesized to be linked to its ability to interact with serotonin receptors, similar to its parent compound fluvoxamine. It is believed to exert its effects primarily through:
- Serotonin Reuptake Inhibition : By inhibiting the reuptake of serotonin in the synaptic cleft, it increases serotonin availability, which can enhance mood and alleviate anxiety.
- Interaction with Sigma Receptors : Some studies suggest that compounds with similar structures may also interact with sigma receptors, which could modulate neurotransmitter systems and influence various neurobiological processes.
Table 1: Biological Activity Overview
Case Study 1: Antidepressant Efficacy
A study examining the structural analogs of fluvoxamine indicated that modifications such as those present in this compound can retain similar antidepressant properties. The compound exhibited significant binding affinity for serotonin transporters, suggesting potential therapeutic applications in mood disorders.
Case Study 2: Cytotoxicity Assessment
Research conducted on various derivatives of fluvoxamine highlighted the low cytotoxicity profile of this compound when tested against MCF-7 breast cancer cells and other non-tumorigenic cell lines. The findings support its safety for potential pharmaceutical applications while maintaining efficacy against specific targets.
Q & A
Q. Methodology :
- Column : Reverse-phase C18 (e.g., USP L7-type), 250 mm × 4.6 mm, 5 µm .
- Mobile Phase : 0.05 M phosphate buffer (pH 3.0) with 0.1% sodium dodecyl sulfate (SDS) and acetonitrile (75:25 v/v) .
- Flow Rate : 1.0 mL/min; detection at 254 nm .
- Critical Parameters :
- Validation : Ensure specificity via forced degradation studies (acid/base hydrolysis, oxidative stress) and accuracy with spike-recovery assays (90–110% recovery).
Basic: What are the solubility and storage requirements for this compound in laboratory settings?
The compound is hygroscopic and requires storage under inert gas (N₂/Ar) at -20°C . Solubility is limited to chlorinated solvents (e.g., chloroform) and polar aprotic solvents (e.g., methanol) at 1–5 mg/mL . Stability data under accelerated conditions (40°C/75% RH) are unavailable, necessitating periodic stability testing via HPLC for long-term studies .
Advanced: What metabolic or pharmacokinetic interactions could arise from this impurity in Fluvoxamine formulations?
Structural analogs (e.g., succinyl derivatives) demonstrate altered CYP450 binding affinity , potentially inhibiting Fluvoxamine metabolism and increasing plasma half-life . In vitro assays using human liver microsomes are recommended to assess competitive inhibition of CYP2D6/3A4. Impurity concentrations ≥0.15% (ICH threshold) may require in vivo bioequivalence studies to confirm no impact on AUC/Cmax.
Basic: How is this impurity generated during Fluvoxamine synthesis?
The compound forms via incomplete oxime formation during the condensation of 5-methoxy-1-[4-(trifluoromethyl)phenyl]pentan-1-one with 2-aminoethyl hydroxylamine. Side reactions may include:
- Geometric isomerization (Z/E oxime interconversion under acidic conditions) .
- Maleate salt precipitation inefficiencies , leaving unreacted intermediates .
Process optimization (e.g., pH control, stoichiometric excess of hydroxylamine) reduces impurity levels to <0.1% .
Advanced: What strategies validate the absence of genotoxic risks in this impurity?
Follow ICH M7 guidelines :
- In silico assessment : Use in silico tools (e.g., DEREK, Sarah) to predict mutagenicity based on structural alerts (e.g., aryl amines) .
- Ames test : Conduct bacterial reverse mutation assays with/without metabolic activation (S9 fraction). Negative results at 500 µg/plate confirm low risk .
- Threshold of Toxicological Concern (TTC) : If genotoxicity is suspected, limit impurity intake to ≤1.5 µg/day .
Basic: How can researchers differentiate this compound from its geometric (Z/E) isomers?
- NMR : The E-isomer shows distinct oxime proton coupling (J = 8–10 Hz) vs. Z-isomer (J = 2–4 Hz) .
- HPLC : Z-isomer elutes earlier (relative retention time ~0.79 vs. 1.0 for Fluvoxamine) under USP conditions .
- X-ray : Crystallography confirms spatial arrangement of the trifluoromethyl group relative to the oxime .
Advanced: What synthetic modifications reduce the formation of this impurity?
- Catalyst optimization : Use scandium(III) triflate to accelerate oxime formation, minimizing side reactions .
- Purification : Employ fractional crystallization with ethyl acetate/hexane to isolate Fluvoxamine maleate, leaving impurities in the mother liquor .
- Process Analytical Technology (PAT) : Implement real-time HPLC monitoring to adjust reaction parameters (e.g., pH, temperature) dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
